2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide
Description
2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide is a synthetic indole-derived acetamide compound characterized by a 1,2-dimethyl-substituted indole core linked to a 2-oxoacetamide moiety. The N-substituent on the acetamide group is a 3-ethoxypropyl chain, which may enhance solubility and bioavailability compared to simpler alkyl or aromatic substituents .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-7-10-18-17(21)16(20)15-12(2)19(3)14-9-6-5-8-13(14)15/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISVQTKKDUNASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide typically involves multi-step organic reactions. The starting material, 1,2-dimethylindole, undergoes a series of reactions including alkylation, acylation, and amidation to form the final product. The reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The compound may exert its effects through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Indole-Based Acetamides
Substituent Effects on Indole Core
- 1,2-Dimethyl Substitution (Target Compound and F12016): The 1,2-dimethyl groups on the indole ring likely enhance steric bulk and metabolic stability compared to unsubstituted indoles.
- 1-(4-Chlorobenzyl) Substitution (D-24851) : The chlorobenzyl group in D-24851 contributes to its microtubule-inhibiting activity, possibly through hydrophobic interactions with tubulin .
Acetamide Side Chain Modifications
- 3-Ethoxypropyl (Target Compound) : The ethoxypropyl chain may improve solubility in polar solvents compared to shorter alkyl chains (e.g., cyclopropyl in ) or aromatic groups (e.g., 2-nitrophenyl in ).
- 2-Nitrophenyl (Antimicrobial Derivative) : The electron-withdrawing nitro group may enhance electrophilicity, facilitating interactions with microbial enzymes .
- Pyridin-4-yl (D-24851) : The pyridine ring in D-24851 likely participates in hydrogen bonding or π-π stacking with tubulin, contributing to its antitumor efficacy .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound (MW ~318.4 g/mol, estimated) is heavier than simpler analogs like N-[1-(2-methylpropyl)-2-oxo-3H-indol-3-yl]acetamide (MW 246.3 g/mol) but lighter than D-24851 (MW ~450 g/mol). The ethoxypropyl group likely enhances aqueous solubility compared to purely aromatic substituents .
- Metabolic Stability : Bulky substituents (e.g., dimethyl on indole, ethoxypropyl on acetamide) may reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
